![molecular formula C20H16F3NO3S B2538758 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine CAS No. 478245-56-6](/img/structure/B2538758.png)
4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine" is a polysubstituted pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. The presence of various substituents such as methylsulfonyl, phenyl, and trifluoromethyl groups can significantly influence the chemical and physical properties of the molecule, as well as its reactivity and potential as a pharmacological agent .
Synthesis Analysis
The synthesis of related pyridine derivatives often involves the use of reagents that can facilitate the introduction of functional groups onto the pyridine ring. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, indicating the potential for similar reagents to be used in the synthesis of the compound . Additionally, the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which share structural similarities with the target compound, has been achieved by optimizing the substitution pattern on the central pyridine ring . These methods could potentially be adapted for the synthesis of "4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine".
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the structure of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine was confirmed using these techniques, which could similarly be applied to determine the structure of the compound . The presence of electron-withdrawing or donating groups can influence the molecular geometry and electronic distribution within the molecule, as seen in studies of related compounds .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including aromatic nucleophilic substitution, which is influenced by the presence of electron-withdrawing groups such as the phenylsulfonyl group . The reactivity of the compound can also be affected by the steric hindrance of substituents, which can lead to a mixture of products in certain cases. The compound's potential to participate in cyclooxygenase inhibition has been demonstrated by related molecules, suggesting possible biological applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are determined by their molecular structure and the nature of their substituents. For instance, the introduction of a trifluoromethyl group can enhance the lipophilicity of the molecule, which is important for its pharmacokinetic profile . The solubility, melting point, and stability of the compound can be inferred from studies on similar molecules, such as those containing sulfonyl and phenyl groups . Supramolecular aggregation through various intermolecular interactions, such as C-H...O, C-H...F, and C-H...π, can also be expected based on the behavior of related compounds .
Aplicaciones Científicas De Investigación
Antitrypanosomal and Anti-Plasmodial Activities
A compound structurally related to 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine has shown significant antitrypanosomal activity, distinct from its antiplasmodial properties. This compound, identified in a screen of the Pathogen Box, could be leveraged to develop potent antitrypanosomal agents, expanding the potential therapeutic applications beyond malaria treatment (Veale et al., 2019).
Synthesis and Chemical Properties
The synthesis of related compounds, including those with sulfonyl and trifluoromethyl groups, has been extensively researched. For instance, the study of new 4-(trifluoromethyl)pyrrolidines containing various substituents like sulfonyl groups offers insights into the synthesis techniques and chemical properties of these compounds (Markitanov et al., 2016).
Applications in Material Science
Research into the synthesis and properties of fluorinated polyamides containing pyridine and sulfone moieties highlights potential applications in material science. These compounds exhibit desirable properties like solubility in organic solvents, high thermal stability, and good mechanical strength, suggesting their use in advanced materials (Liu et al., 2013).
Novel Synthesis Methods
Developments in synthesis methods for related compounds have been explored, such as the high-yielding syntheses of crown ether-based pyridyl cryptands. These methods could be adapted for the efficient synthesis of compounds containing the 4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine structure, potentially expanding their accessibility for various research and industrial applications (Price et al., 2017).
Water Treatment and Membrane Science
The synthesis of novel sulfonated aromatic diamines, including those with trifluoromethyl groups, has been applied in creating advanced nanofiltration membranes for water treatment. This demonstrates the compound's potential role in environmental applications and membrane science (Liu et al., 2012).
Mecanismo De Acción
Target of Action
The specific targets of a compound depend on its chemical structure and properties. Compounds with similar structures might have similar targets. For example, compounds with a trifluoromethyl group are often used in pharmaceuticals and agrochemicals . .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. This usually involves binding to a specific site on the target, which can lead to a change in the target’s activity. The trifluoromethyl group in the compound might play a role in these interactions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-3-methylsulfonyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO3S/c1-13-11-17(14-7-4-3-5-8-14)24-19(18(13)28(2,25)26)27-16-10-6-9-15(12-16)20(21,22)23/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZRPVMKVOGBIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)OC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(methylsulfonyl)-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

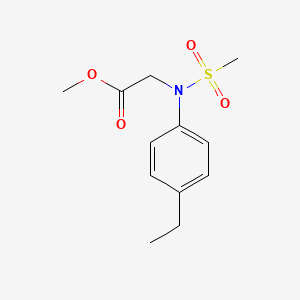
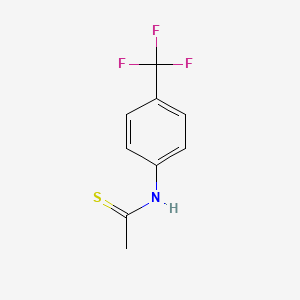
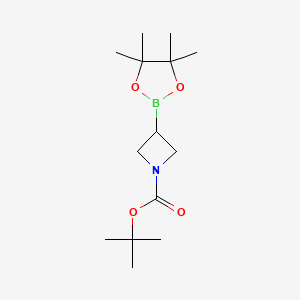
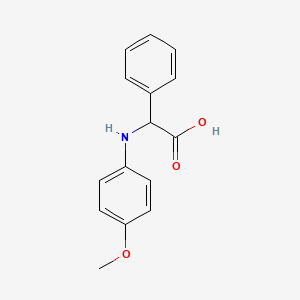
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2538683.png)
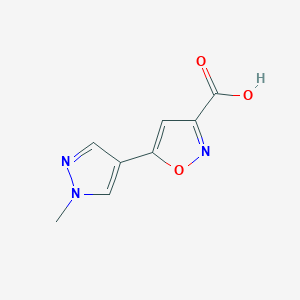
![2-[5-hydroxy-6-benzyl(1,2,4-triazin-3-ylthio)]-N-(2-methylphenyl)acetamide](/img/structure/B2538687.png)
![6,6-Dimethylspiro[3.3]heptane-2,2-dicarboxylic acid](/img/structure/B2538689.png)
![[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]methyl cyanide](/img/structure/B2538690.png)
![N-[1-(1,3-Oxazol-4-yl)propyl]but-2-ynamide](/img/structure/B2538691.png)
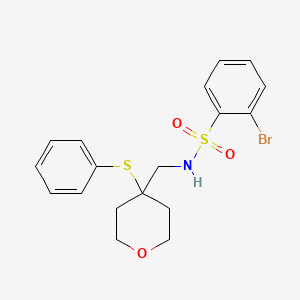
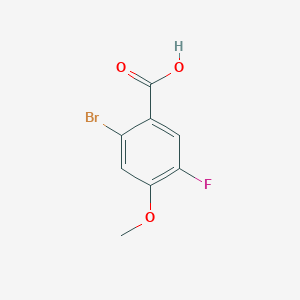
![N-(4-methoxyphenyl)-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2538697.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2538698.png)